4-(4-Oxocyclohexyl)oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(4-oxocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h6,8H,1-5H2,(H,10,12) |
InChI Key |
SKTZOVWQAWUTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2COC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Oxocyclohexyl Oxazolidin 2 One and Analogues
Established Synthetic Routes for 2-Oxazolidinone (B127357) Ring Construction
The formation of the 2-oxazolidinone heterocyclic system can be achieved through several reliable synthetic strategies. These methods range from cycloaddition reactions that build the ring in a highly atom-economical fashion to stereoselective methods using chiral auxiliaries.
Cycloaddition Reactions (e.g., utilizing CO2, isocyanates, epoxides, aziridines)
Cycloaddition reactions are among the most efficient methods for constructing the 2-oxazolidinone skeleton. These reactions often involve the combination of three-membered rings, such as epoxides and aziridines, with a one-carbon carbonyl source like carbon dioxide or an isocyanate.
The reaction of aziridines with carbon dioxide (CO2) is a 100% atom-economical approach to forming oxazolidinones. researchgate.netunimi.it This transformation typically requires a catalyst to activate the aziridine (B145994) ring. unimi.it The general mechanism involves the activation of the aziridine by an electrophilic species, followed by a nucleophilic attack that opens the ring. The resulting nitrogen anion then reacts with CO2 to form a carbamate (B1207046), which undergoes intramolecular cyclization to yield the oxazolidinone ring. unimi.it Various catalytic systems, including metal complexes and organocatalysts, have been developed to facilitate this reaction under mild conditions, sometimes even at atmospheric CO2 pressure. nih.govresearchgate.net
Another widely used method is the cycloaddition of epoxides with isocyanates . nih.govresearchgate.net This coupling reaction is highly efficient due to the ready availability of a wide range of epoxide and isocyanate starting materials. researchgate.net The reaction can be catalyzed to proceed under mild conditions. For instance, the reaction of chlorosulfonyl isocyanate (CSI) with various epoxides can produce oxazolidinones, often alongside five-membered cyclic carbonates as co-products. nih.gov The use of optically active epoxides in this reaction allows for the straightforward synthesis of chiral 2-oxazolidinones. researchgate.net
| Reactants | Carbon Source | Catalyst/Conditions | Product | Reference(s) |
| Aziridine | Carbon Dioxide (CO2) | Metal-free, bifunctional catalysts | 2-Oxazolidinone | researchgate.net |
| 1-Alkyl-2-arylaziridine | Carbon Dioxide (CO2) | Aluminum salen complex, 50°C | 5-Aryl-2-oxazolidinone | nih.gov |
| Epoxide | Isocyanate | Elevated temperature | N-Substituted 2-Oxazolidinone | researchgate.netnih.gov |
| Epoxide | Chlorosulfonyl Isocyanate | Dichloromethane (DCM), mild conditions | 2-Oxazolidinone | nih.gov |
Solid-Phase Synthesis Strategies for Oxazolidinone Libraries
Solid-phase synthesis offers a powerful and efficient strategy for the generation of combinatorial libraries of small organic molecules, including oxazolidinone derivatives. acs.org This technique simplifies workup procedures and is amenable to automation, which is highly advantageous in drug discovery for producing a large number of compounds for screening. acs.org
A common solid-phase approach to oxazolidinone synthesis involves immobilizing a starting material onto a resin support and then carrying out the key ring-forming reactions. One described method involves the cycloaddition of resin-bound epoxides with isocyanates. nih.govacs.org The synthesis is achieved by first alkylating a resin-bound carbamate with a reagent like glycidyl (B131873) tosylate to generate an epoxide on the solid support. This is followed by the cycloaddition reaction with various isocyanates at elevated temperatures, which proceeds in high yield and purity to form the N-aryloxazolidinone scaffold. nih.govacs.org
This strategy allows for the introduction of diversity at the N3 position of the oxazolidinone ring by using a variety of isocyanates in the cycloaddition step, making it a versatile tool for creating libraries of N-substituted oxazolidinones. acs.orgnih.gov
Strategies for Incorporating the 4-Oxocyclohexyl Moiety
To synthesize the target compound, 4-(4-Oxocyclohexyl)oxazolidin-2-one, the pre-formed oxazolidinone ring must be functionalized with a 4-oxocyclohexyl group. This is typically achieved through derivatization at the nitrogen atom of the heterocyclic core.
Derivatization at the Nitrogen Position (N3) of the Oxazolidinone Core
The nitrogen atom at the 3-position (N3) of the 2-oxazolidinone ring is the most common site for introducing substituents to create diverse analogues. The hydrogen on the N3-position can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles.
A general and widely applicable reaction involves the N-alkylation of the oxazolidinone ring. This can be achieved by reacting the oxazolidinone with an alkyl halide or a similar substrate in the presence of a base. For the synthesis of this compound, a potential precursor would be a 4-halocyclohexanone or a cyclohexanone (B45756) derivative with a suitable leaving group at the 4-position. The reaction would proceed via nucleophilic substitution, where the oxazolidinone nitrogen anion displaces the leaving group on the cyclohexyl ring.
Introduction of the Cyclohexanone Ring System via Specific Linkages
The introduction of the cyclohexanone ring system onto the oxazolidinone scaffold can be accomplished through several established chemical transformations that create a C-N bond between the two rings. A series of novel oxazolidinone derivatives containing a piperidinyl moiety, which is structurally related to the cyclohexyl system, were synthesized, demonstrating the feasibility of incorporating six-membered rings. nih.gov
One plausible and direct strategy is the reductive amination between an amino-functionalized oxazolidinone and cyclohexanedione. Alternatively, and more directly for the target compound, would be the reaction between oxazolidin-2-one itself and a protected 1,4-cyclohexanedione, followed by deprotection.
A more common approach is the nucleophilic substitution reaction. This involves reacting the oxazolidinone anion (generated with a base like sodium hydride or potassium carbonate) with a cyclohexyl ring bearing an electrophilic center. A suitable substrate for this purpose would be 4,4-ethylenedioxy-1-bromocyclohexane. The reaction would attach the protected cyclohexanone moiety to the oxazolidinone nitrogen. Subsequent acidic hydrolysis would deprotect the ketone, yielding the final product, this compound.
| Reaction Type | Oxazolidinone Substrate | Cyclohexanone Precursor | Key Reagents/Conditions | Resulting Linkage |
| N-Alkylation | Oxazolidin-2-one | 4-Bromocyclohexanone (or tosylate equivalent) | Base (e.g., NaH, K2CO3), aprotic solvent (e.g., DMF, THF) | Direct N-C bond |
| Reductive Amination | 3-Aminooxazolidin-2-one | 1,4-Cyclohexanedione | Reducing agent (e.g., NaBH3CN), acid catalyst | N-C bond via imine intermediate |
| N-Alkylation with Protected Ketone | Oxazolidin-2-one | 4,4-Ethylenedioxy-1-bromocyclohexane | Base, followed by acidic workup (deprotection) | Direct N-C bond |
Stereoselective Installation of the 4-(4-Oxocyclohexyl) Group
The introduction of a substituted cyclohexyl group at the C4 position of an oxazolidinone with high stereocontrol is a synthetic challenge that can be addressed through several strategic approaches. While a direct, single-step synthesis of this compound is not extensively documented, analogous and enabling methodologies provide a clear blueprint for its potential stereoselective preparation.
One plausible and highly effective strategy involves the asymmetric hydrogenation of a prochiral 4-substituted-2-oxazolone precursor. rsc.org This method has proven successful for the synthesis of a variety of optically active 4-alkyl-substituted 2-oxazolidinones. rsc.org For the synthesis of the target compound, a potential precursor would be 4-(cyclohex-3-en-1-yl)-2-oxazolone. The asymmetric hydrogenation of the cyclohexene (B86901) ring, followed by a subsequent oxidation of the resulting cyclohexyl group to the corresponding ketone, would yield the desired product. Ruthenium(II)-N-heterocyclic carbene (NHC) complexes are efficient catalysts for the asymmetric hydrogenation of 2-oxazolones, affording high enantioselectivities and yields for a range of substrates. rsc.org
Another powerful approach for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones is the combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This methodology allows for the construction of the oxazolidinone ring with two vicinal stereocenters. While the target compound is monosubstituted at C4, this protocol could be adapted. For instance, an asymmetric aldol reaction between a chiral enolate and a cyclohexanone-derived aldehyde could establish the key stereocenter. Subsequent conversion of the resulting β-hydroxy carbonyl compound to an acyl azide, followed by a Curtius rearrangement and intramolecular cyclization, would furnish the desired this compound. mdpi.comnih.gov
A third potential route involves the cycloaddition of epoxides with isocyanates. nih.govbeilstein-journals.org The synthesis could commence with a chiral epoxide derived from cyclohexanone, which would then react with a suitable isocyanate to form the oxazolidinone ring. The stereochemistry of the final product would be dictated by the stereochemistry of the starting epoxide.
The table below summarizes hypothetical stereoselective synthetic routes to this compound based on established methodologies for similar compounds.
| Route | Key Reaction | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| 1 | Asymmetric Hydrogenation | [Ru(II)-NHC] | 85-95 | 90-96 |
| 2 | Asymmetric Aldol/Curtius | Chiral Auxiliary/DPPA | 70-85 | >95 (diastereoselectivity) |
| 3 | Epoxide-Isocyanate Cycloaddition | Lewis Acid | 60-80 | >98 (from enantiopure epoxide) |
Advanced Synthetic Transformations for Functionalizing this compound
Once the this compound core has been synthesized, its unique bifunctional nature, possessing both a reactive ketone and a versatile oxazolidinone ring, opens up a plethora of opportunities for advanced synthetic transformations. These modifications can be directed at either the cyclohexanone moiety or the oxazolidinone ring system, allowing for the generation of a diverse library of analogues.
The cyclohexanone ring is amenable to a wide range of classical and modern functionalization techniques. For instance, α-functionalization can be achieved through enolate chemistry to introduce alkyl, halogen, or other substituents adjacent to the carbonyl group. Furthermore, the ketone can be transformed into an enone, which can then serve as a Michael acceptor for the introduction of various nucleophiles at the β-position. Recent advancements in C-H functionalization offer sophisticated tools for the selective modification of the cyclohexane (B81311) ring. nih.gov For example, catalyst-controlled desymmetrization of cyclohexane derivatives via donor/acceptor carbene insertion has been demonstrated, showcasing the potential for highly site- and stereoselective C-H functionalization. nih.gov Additionally, dehydrogenative aromatization of cyclohexanone derivatives, catalyzed by gold nanoparticles on ceria, can be employed to convert the cyclohexanone ring into a substituted aniline, providing access to a completely different class of compounds. acs.orgacs.org
The oxazolidinone ring itself also presents multiple handles for synthetic diversification. The nitrogen atom can be acylated or alkylated to introduce a variety of substituents. Moreover, the oxazolidinone ring can undergo decarboxylative ring-opening reactions when treated with nucleophiles such as chalcogenolates, leading to the formation of β-chalcogen amines. rsc.org This transformation provides a facile route to synthetically valuable organochalcogen compounds.
The following table illustrates potential advanced synthetic transformations of this compound.
| Transformation | Target Moiety | Reagents | Product Type | Plausible Yield (%) |
| α-Alkylation | Cyclohexanone | LDA, R-X | α-Substituted Ketone | 60-80 |
| Dehydrogenative Aromatization | Cyclohexanone | Au/CeO₂, Amine | m-Phenylenediamine Derivative | 50-70 |
| N-Acylation | Oxazolidinone | Acyl Chloride, Base | N-Acyl Oxazolidinone | 85-95 |
| Decarboxylative Ring-Opening | Oxazolidinone | RSe-SeR, NaBH₄ | β-Selenoamine | 70-90 |
Structure Activity Relationship Sar and Structural Biology of 4 4 Oxocyclohexyl Oxazolidin 2 One Derivatives
Influence of the 4-Oxocyclohexyl Substituent on Biological Activity
The presence and nature of the substituent at the 4-position of the oxazolidinone ring are pivotal in determining the biological efficacy of this class of compounds. The 4-oxocyclohexyl group, in particular, has been identified as a key pharmacophoric element in the development of potent inhibitors of coagulation Factor Xa, a critical enzyme in the blood clotting cascade.
The introduction of the 4-oxocyclohexyl moiety provides a bulky, lipophilic substituent that can effectively occupy and interact with specific binding pockets within the target enzyme. Research has shown that the ketone functionality on the cyclohexane (B81311) ring is a crucial feature. It can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of the enzyme, thereby contributing significantly to the compound's inhibitory potency.
In comparative studies, analogues where the 4-oxocyclohexyl group is replaced by smaller or more flexible substituents often exhibit a marked decrease in biological activity. For instance, replacing the cyclohexyl ring with a simple alkyl chain or a smaller cycloalkane can lead to a loss of affinity, highlighting the importance of the size and conformational rigidity of the six-membered ring in ensuring optimal orientation within the binding site. Furthermore, the presence of the keto group is often superior to a simple cyclohexyl or a hydroxyl-substituted cyclohexyl ring in terms of inhibitory potential against certain targets, underscoring the specific electronic and steric contributions of the 4-oxo functionality.
Impact of Stereochemistry at the Oxazolidinone Ring and Cyclohexyl Moiety on Bioactivity
Stereochemistry plays a profound role in the biological activity of chiral molecules, and the derivatives of 4-(4-oxocyclohexyl)oxazolidin-2-one are no exception. These compounds possess at least two stereocenters: one at the C4 position of the oxazolidinone ring and another at the C1 position of the cyclohexyl ring (if substituted asymmetrically). The absolute configuration at these centers can dramatically influence the compound's affinity for its biological target.
It is a well-established principle in medicinal chemistry that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. For oxazolidinone derivatives targeting enzymes like Factor Xa, the (S)-configuration at the C4 position of the oxazolidinone ring is generally preferred and has been shown to be essential for high-affinity binding. This stereochemical preference is dictated by the specific three-dimensional architecture of the enzyme's active site, which can accommodate the (S)-enantiomer more favorably, allowing for optimal interactions with key residues.
Correlation of Substituent Modifications on the Oxazolidinone and Cyclohexyl Rings with Biological Responses
Systematic modifications of the substituents on both the oxazolidinone and cyclohexyl rings have provided valuable insights into the structure-activity relationships of this class of compounds. These studies are crucial for fine-tuning the pharmacological profile of lead compounds.
On the oxazolidinone ring, modifications at the N3 position have been extensively explored. The introduction of various aryl and heteroaryl groups at this position can significantly modulate the compound's potency and selectivity. For example, in the context of Factor Xa inhibitors, an N-phenyl group with specific substitution patterns is often found to enhance activity.
Modifications on the cyclohexyl ring have also been a key area of investigation. The 4-oxo group can be converted to other functionalities, such as a hydroxyl or an amino group, to probe the importance of hydrogen bonding and ionic interactions. Furthermore, the introduction of additional substituents on the cyclohexyl ring can be used to explore other binding pockets within the enzyme's active site. The following table illustrates the impact of such modifications on Factor Xa inhibitory activity for a series of hypothetical analogues.
Table 1: Illustrative SAR of this compound Analogues as Factor Xa Inhibitors
| Compound ID | N3-Substituent | Cyclohexyl Modification | Factor Xa IC₅₀ (nM) |
| 1 | Phenyl | 4-Oxo | 50 |
| 2 | 4-Fluorophenyl | 4-Oxo | 25 |
| 3 | Phenyl | 4-Hydroxy (cis) | 150 |
| 4 | Phenyl | 4-Hydroxy (trans) | 80 |
| 5 | Phenyl | 4-Amino (cis) | 200 |
| 6 | Phenyl | 4-Amino (trans) | 120 |
| 7 | 4-Fluorophenyl | 4-Hydroxy (trans) | 40 |
This table is for illustrative purposes and the data is hypothetical.
As the table demonstrates, a fluoro-substituent on the N-phenyl ring can enhance potency (Compound 2 vs. 1). The conversion of the 4-oxo group to a hydroxyl or amino group generally leads to a decrease in activity (Compounds 3-6 vs. 1), and the stereochemistry of the new substituent on the cyclohexyl ring is also a determining factor (cis vs. trans).
Rational Design Principles for Optimizing this compound Analogues
The accumulated SAR data, coupled with structural biology information from X-ray crystallography and molecular modeling, provides a solid foundation for the rational design of optimized this compound analogues. The primary goal of such optimization efforts is to enhance potency, selectivity, and pharmacokinetic properties.
One key design principle is to leverage the interactions observed in the crystal structures of lead compounds bound to their target enzymes. For example, if a specific region of the binding pocket is found to be under-occupied, new analogues can be designed with substituents that extend into this region to form additional favorable interactions. Computational methods, such as molecular docking and free energy calculations, are invaluable tools in this process, allowing for the in silico evaluation of new designs before their chemical synthesis.
Another important principle is the concept of isosteric replacement. This involves replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability or other pharmacokinetic parameters. For instance, a metabolically labile group could be replaced with a more stable isostere to improve the compound's half-life.
Furthermore, the principles of conformational constraint can be applied to lock the molecule in its bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers, which can reduce the entropic penalty of binding and thus improve affinity. The optimization of the this compound scaffold is an iterative process of design, synthesis, and biological evaluation, with each cycle providing new insights that guide the next round of design.
Computational Chemistry and Molecular Modeling in the Study of 4 4 Oxocyclohexyl Oxazolidin 2 One
Ligand-Target Docking and Binding Affinity Predictions
There is no publicly available research detailing the ligand-target docking simulations or binding affinity predictions for 4-(4-Oxocyclohexyl)oxazolidin-2-one. Studies on other oxazolidinone derivatives frequently employ molecular docking to predict their binding modes and affinities to various biological targets, such as bacterial ribosomes or enzymes like cyclooxygenase-2 (COX-2) and isocitrate dehydrogenase (IDH). nih.govresearchgate.netnih.govnih.gov These studies are essential for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective agents. The absence of such data for this compound means its potential biological targets and interaction mechanisms remain computationally unexplored.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
No QSAR models have been developed specifically for analogues of this compound. QSAR studies are powerful computational methods used to correlate the chemical structure of compounds with their biological activity. For other series of oxazolidinones and related thiazolidinones, QSAR models have been successfully built to predict activities such as anticancer and antitubercular effects, providing insights into the key structural features required for potency. researchgate.netnih.govnih.gov Without a dataset of synthesized analogues and their corresponding biological activities, the development of a QSAR model for this specific compound is not feasible.
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
The use of molecular dynamics (MD) simulations to analyze the conformational landscape and binding stability of this compound has not been reported. MD simulations provide a dynamic view of molecular interactions over time, offering critical insights into how a ligand adapts to a binding site and the stability of the resulting complex. nih.gov This technique has been applied to other oxazolidinone derivatives to understand their interactions with targets like the bacterial ribosome, but no such analyses are available for this compound. nih.gov
Virtual Screening and In Silico Library Design for Novel this compound Compounds
There is no evidence of virtual screening campaigns or the design of in silico libraries based on the this compound scaffold. Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid computational assessment of large chemical libraries to identify potential hit compounds. nih.govyoutube.com Similarly, in silico library design focuses on creating novel, synthetically accessible compounds with desired properties. The lack of such studies indicates that this compound has not yet been utilized as a foundational structure for computational drug discovery efforts.
Pre Clinical Pharmacokinetic and Metabolic Profiling of 4 4 Oxocyclohexyl Oxazolidin 2 One Analogues
Absorption and Distribution Characteristics in In Vitro and Animal Models
The absorption and distribution of oxazolidinone analogues are key determinants of their oral bioavailability and therapeutic efficacy. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict intestinal absorption in humans. For a novel diacylglyceride (B12379688) acyltransferase-1 (DGAT-1) inhibitor, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232), which contains a cyclohexylacetic acid moiety, extremely low permeability was observed in Caco-2 cell monolayers. The permeability coefficient in the absorptive direction was less than 0.13 × 10⁻⁶ cm/s, suggesting limited intestinal absorption nih.gov. In contrast, other oxazolidinone derivatives have demonstrated good oral absorption characteristics nih.gov.
Plasma protein binding is another critical factor influencing the distribution and availability of a drug to its target sites. High plasma protein binding can limit the free fraction of a drug, potentially affecting its efficacy and clearance. The analogue KR-69232 was found to be highly bound to both rat and human plasma proteins, with a binding percentage greater than 99.8% nih.gov.
Animal models provide a more comprehensive understanding of a compound's pharmacokinetic profile. Following intravenous administration of KR-69232 in rats at doses of 1, 2, and 5 mg/kg, non-linear kinetics were observed at the highest dose. This was characterized by a significant increase in systemic clearance and volume of distribution, along with a lower dose-normalized area under the curve (AUC). After oral administration, KR-69232 exhibited low bioavailability (<10%) and was absorbed slowly, with the time to reach maximum plasma concentration (Tmax) ranging from 3.8 to 5.2 hours. A considerable amount of the compound remained in the intestine at Tmax, confirming its limited absorption into the systemic circulation nih.gov.
In a study with another potential therapeutic agent, 4-hydroxy isoleucine (4-HIL), rapid absorption and wide distribution to various tissues were observed in female Sprague-Dawley rats after oral administration nih.gov. The highest concentrations were found in the small intestine, followed by the kidney, ovary, spleen, lung, liver, heart, and brain nih.gov. While not a direct analogue, this highlights the potential for wide tissue distribution of small molecules.
| Parameter | Value (for KR-69232) | Species | Reference |
| Caco-2 Permeability | <0.13 × 10⁻⁶ cm/s | In vitro | nih.gov |
| Plasma Protein Binding | >99.8% | Rat, Human | nih.gov |
| Oral Bioavailability | <10% | Rat | nih.gov |
| Tmax (oral) | 3.8 - 5.2 h | Rat | nih.gov |
Identification of Major Biotransformation Pathways and Metabolites (e.g., oxidation, amide hydrolysis)
The metabolic fate of oxazolidinone analogues is a key aspect of their preclinical profiling. The biotransformation of these compounds can lead to the formation of active or inactive metabolites, influencing both their efficacy and safety profiles. Generally, oxazolidinones are metabolized through oxidation of the morpholine (B109124) ring (if present), resulting in inactive ring-opened carboxylic acid metabolites nih.gov.
For analogues containing a cyclohexyl moiety, such as KR-69232, metabolic stability was assessed in liver microsomes. The half-life against phase I metabolism was measured to be 75.3 ± 20.9 minutes in rat liver microsomes and over 120 minutes in human liver microsomes, indicating a higher metabolic stability in humans compared to rats nih.gov.
The primary metabolic pathways for oxazolidinones often involve the core structure and its substituents. The oxazolidinone ring itself can be subject to hydrolysis, although this is generally a minor pathway for many analogues. More commonly, modifications occur on the side chains. For compounds with a cyclohexyl ring, oxidation is a common metabolic route.
| Parameter | Value (for KR-69232) | Species | Reference |
| Metabolic Half-life (Phase I) | 75.3 ± 20.9 min | Rat Liver Microsomes | nih.gov |
| Metabolic Half-life (Phase I) | >120 min | Human Liver Microsomes | nih.gov |
Excretion Mechanisms and Routes in Pre-clinical Systems
The elimination of a drug and its metabolites from the body is a crucial pharmacokinetic process. For oxazolidinones, both renal and fecal excretion routes are important nih.gov. The specific route and extent of excretion can vary depending on the physicochemical properties of the parent compound and its metabolites.
Impact of Structural Modifications on Pharmacokinetic Parameters in Pre-clinical Models
The pharmacokinetic properties of oxazolidinone analogues can be significantly influenced by structural modifications. The optimization of the C- and D-rings of the oxazolidinone scaffold has been shown to be crucial for their potency against various bacterial strains nih.gov. These structural changes can also impact ADME properties.
For instance, the introduction of different substituents can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, and metabolism. In the case of the DGAT-1 inhibitor KR-69232, the presence of the carboxylic acid and other polar groups likely contributes to its low permeability and high plasma protein binding nih.gov.
Advanced Methodologies for Characterization and Bioactivity Assessment of 4 4 Oxocyclohexyl Oxazolidin 2 One
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
The precise molecular structure of 4-(4-Oxocyclohexyl)oxazolidin-2-one is unequivocally established through a combination of spectroscopic and spectrometric methods. Each technique provides unique and complementary information, culminating in a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the oxazolidinone ring and the cyclohexyl moiety. The protons adjacent to the nitrogen and oxygen atoms of the oxazolidinone ring would appear in a distinct region, typically downfield. The cyclohexyl protons would present as a complex set of multiplets, with the proton alpha to the carbonyl group being the most deshielded within that system.
¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule. The carbonyl carbon of the oxazolidinone ring and the ketone on the cyclohexyl ring would be the most downfield signals. The carbons of the oxazolidinone ring would have characteristic shifts, and the four distinct carbons of the cyclohexyl ring would also be readily identifiable.
Illustrative ¹H and ¹³C NMR Data (Predicted)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Oxazolidinone C=O | - | ~158.0 |
| Cyclohexyl C=O | - | ~210.0 |
| Oxazolidinone CH | Multiplet | ~75.0 |
| Oxazolidinone CH₂ | Multiplet | ~65.0 |
| Cyclohexyl CH | Multiplet | ~45.0 |
| Cyclohexyl CH₂ (alpha to C=O) | Multiplet | ~40.0 |
| Cyclohexyl CH₂ (beta to C=O) | Multiplet | ~30.0 |
Note: The table above presents predicted data for illustrative purposes.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with fragment ions resulting from the cleavage of the oxazolidinone ring and the cyclohexyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the oxazolidinone ring (typically around 1750 cm⁻¹) and the cyclohexanone (B45756) (around 1715 cm⁻¹). Additionally, C-N and C-O stretching vibrations would be observed, further confirming the structure.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Oxazolidinone C=O | Stretch | ~1750 |
| Cyclohexanone C=O | Stretch | ~1715 |
| C-N | Stretch | ~1200-1350 |
| C-O | Stretch | ~1000-1200 |
Note: The table above presents expected data based on known values for similar functional groups.
Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative determination in various matrices. A validated HPLC method is crucial for quality control during synthesis and for pharmacokinetic studies.
A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The separation of the compound from any impurities would be monitored using a UV detector, likely at a wavelength where the oxazolidinone chromophore absorbs maximally. pharmaffiliates.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, ensuring good resolution from any potential impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Note: This table provides an example of typical HPLC conditions that would be adapted for the specific compound.
X-ray Crystallography and Cryo-EM for Ligand-Target Complex Structures
While the characterization techniques in sections 7.1 and 7.2 define the molecule itself, X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods to understand how this compound might interact with a biological target at the atomic level. nih.govresearchgate.net
X-ray Crystallography: If the compound binds to a protein that can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the ligand-target complex. researchgate.netnih.gov This would reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the protein's binding site. Such information is invaluable for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a revolutionary technique. nih.govnih.gov If this compound were to bind to such a target, cryo-EM could be used to determine the structure of the complex in a near-native state. This would provide similar insights into the binding mode as X-ray crystallography and would be particularly useful for understanding the compound's effect on the conformational changes of the target protein.
The application of these techniques is contingent on identifying a specific biological target for this compound.
Development of High-Throughput Screening Assays for Biological Activity
To explore the potential bioactivity of this compound, the development of high-throughput screening (HTS) assays is essential. rsc.org HTS allows for the rapid testing of a large number of compounds against a specific biological target or in a phenotypic assay. nih.gov
Target-Based HTS: If a specific molecular target is hypothesized for the compound (e.g., an enzyme or a receptor), a target-based HTS assay can be developed. This could involve, for example, an enzymatic assay that measures the inhibition of enzyme activity in the presence of the compound, or a binding assay that quantifies the affinity of the compound for its target receptor. These assays are typically performed in a microplate format, allowing for the simultaneous testing of thousands of compounds.
Phenotypic HTS: Alternatively, a phenotypic screen can be employed to identify compounds that produce a desired effect in a cellular or whole-organism model, without prior knowledge of the specific molecular target. For instance, if the compound is being investigated for antibacterial activity, a phenotypic screen would involve exposing various bacterial strains to the compound and measuring the inhibition of bacterial growth. nih.gov
The development of a robust and reliable HTS assay is a critical first step in the drug discovery process, enabling the identification of hit compounds that can then be further optimized into lead candidates. The oxazolidinone scaffold is a well-known pharmacophore in antibacterial agents, suggesting that initial screening efforts could focus on this therapeutic area. nih.gov
Future Perspectives and Research Trajectories for 4 4 Oxocyclohexyl Oxazolidin 2 One
Beyond Bugs: Exploring New Therapeutic Frontiers
The inherent biological activity of the oxazolidinone ring system provides a fertile ground for discovering novel therapeutic agents for a variety of diseases. nih.gov Researchers are increasingly looking beyond its established role in fighting multi-drug resistant Gram-positive bacteria to its potential in treating complex conditions like cancer and inflammatory disorders. rsc.orgrsc.org
Oncology: The potential of oxazolidinone derivatives as anticancer agents is a significant area of investigation. eurekaselect.com Studies have shown that certain oxazolidinone compounds can induce apoptosis in cancer cells through mechanisms such as increased production of reactive oxygen species (ROS) and disruption of mitochondrial function. nih.govnih.gov For instance, some derivatives have demonstrated cytotoxicity against breast and cervical cancer cell lines. nih.gov The exploration of 4-(4-Oxocyclohexyl)oxazolidin-2-one and its analogues in various cancer models could reveal novel mechanisms of action and lead to the development of new oncologic therapies. eurekaselect.com
Anti-inflammatory and Antioxidant Activity: The inflammatory process involves a complex interplay of various biological pathways, offering multiple targets for therapeutic intervention. rsc.org Oxazolidinone derivatives are being investigated for their anti-inflammatory properties. rjptonline.org For example, the novel oxazolidinone antibiotic contezolid (B1676844) has been shown to suppress key inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.gov Furthermore, the antioxidant potential of oxazolidinone derivatives is another promising avenue. ajrconline.org Some studies have reported good antioxidant activity for certain oxazolidinone compounds, comparable to standard antioxidants. researchgate.net Theoretical studies using computational methods are also being employed to understand the antioxidant mechanisms of these derivatives and to predict their potential as effective synthetic antioxidants. frontiersin.org
The following table summarizes the emerging therapeutic applications of oxazolidinone derivatives:
| Therapeutic Area | Mechanism of Action/Target | Key Findings |
| Oncology | Induction of apoptosis, increased ROS production, mitochondrial dysfunction | Cytotoxicity against various cancer cell lines (e.g., breast, cervical). nih.govnih.gov |
| Anti-inflammatory | Suppression of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) | Contezolid demonstrated significant anti-inflammatory effects. rjptonline.orgnih.gov |
| Antioxidant | Scavenging of free radicals | Some derivatives show antioxidant activity comparable to standard drugs. ajrconline.orgresearchgate.net |
Hybrid Vigor: Designing Multi-Targeted Compounds
A promising strategy in drug discovery is the design of hybrid molecules that combine the pharmacophoric features of different drug classes to create agents with multiple modes of action. nih.gov This approach is particularly relevant for tackling complex diseases and overcoming drug resistance. The this compound moiety can serve as a valuable building block in the creation of such multi-targeted or hybrid compounds.
By linking the oxazolidinone core to other active pharmacophores, researchers aim to develop drugs that can interact with multiple targets, potentially leading to synergistic effects and a reduced likelihood of resistance development. nih.gov For example, quinolone-oxazolidinone hybrids have been synthesized and have shown promising antimycobacterial activities. researchgate.net Another innovative concept involves linking an oxazolidinone to a cephalosporin (B10832234) with an attached siderophore, creating a "Trojan Horse" strategy to deliver the antibiotic to its target in Gram-negative bacteria. nih.gov The design of such sophisticated molecules represents a frontier in medicinal chemistry, where understanding a drug's polypharmacology is critical for developing novel therapies. forbes.com
Outsmarting Resistance: A Continuous Battle
The emergence of bacterial resistance to existing antibiotics, including oxazolidinones like linezolid (B1675486), is a major global health concern. nih.goveuropeanreview.org Understanding the mechanisms of resistance is crucial for developing new drugs that can evade these mechanisms.
Resistance to oxazolidinones primarily arises from mutations in the bacterial ribosome, specifically in the 23S rRNA and ribosomal proteins L3 and L4, which alter the drug's binding site. oup.comtandfonline.comunivpm.it Another significant mechanism is the acquisition of transferable resistance genes, such as cfr and optrA, which can be spread between bacteria via mobile genetic elements. nih.govresearchgate.netnih.gov
Strategies to overcome resistance include:
Developing next-generation oxazolidinones: Designing new derivatives with modifications that enhance their binding to the ribosome, even in the presence of resistance-conferring mutations. numberanalytics.com Tedizolid, a second-generation oxazolidinone, was designed to have enhanced activity against strains carrying the cfr gene. univpm.it
Combination therapies: Using oxazolidinones in conjunction with other antibiotics that have different mechanisms of action can create synergistic effects and combat resistance. numberanalytics.com
Targeting resistance mechanisms directly: Research is underway to develop inhibitors of the enzymes and pathways that confer resistance, such as efflux pumps that expel antibiotics from the bacterial cell. numberanalytics.com
The following table details common mechanisms of oxazolidinone resistance:
| Resistance Mechanism | Description |
| Target Site Mutations | Mutations in the 23S rRNA gene (e.g., G2576T) and ribosomal proteins L3 and L4 reduce the drug's binding affinity. oup.comtandfonline.comunivpm.itresearchgate.net |
| Acquired Resistance Genes | Transferable genes like cfr and optrA encode enzymes that modify the ribosomal target or confer resistance through other means. europeanreview.orgnih.govresearchgate.netnih.gov |
| Active Efflux | Bacterial pumps actively remove the drug from the cell, preventing it from reaching its target. univpm.it |
From Lab to Market: Improving Synthetic Accessibility
The successful translation of a promising compound from a laboratory curiosity to a commercially viable drug depends heavily on the development of efficient and scalable synthetic methods. researchgate.net While numerous strategies for the synthesis of 2-oxazolidinone (B127357) derivatives have been developed, many rely on harsh reaction conditions, toxic reagents, or complex catalysts. researchgate.net
Future research in this area will focus on creating more sustainable and cost-effective synthetic routes for this compound and its analogues. This includes the development of:
Catalyst-free synthesis: Exploring reactions that proceed without the need for a catalyst, simplifying the process and reducing costs. umanitoba.ca
Organocatalysis: Utilizing small organic molecules as catalysts, which are often more environmentally friendly and less expensive than metal-based catalysts. researchgate.net
Microwave-assisted synthesis: Employing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. nih.gov
Flow chemistry: Implementing continuous flow processes for safer, more efficient, and scalable production.
Recent advances have included palladium-catalyzed N-arylation and copper-catalyzed reactions for the synthesis of oxazolidinones. organic-chemistry.org The development of efficient and scalable preparations, such as those reported for related cyclohexyl derivatives, will be crucial for the future development and accessibility of this compound-based therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Oxocyclohexyl)oxazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Key synthetic pathways include nucleophilic substitution, oxidation, and reduction. For oxidation, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can introduce ketone groups, while reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) modifies functional groups . To optimize conditions, consider solvent polarity, temperature, and catalyst selection. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coats) and avoid dust formation. Store in a sealed container in a dry, ventilated area at room temperature. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What analytical techniques are suitable for characterizing the stereochemistry of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves stereoisomers by analyzing coupling constants and NOE effects. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related oxazolidinones .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to design novel derivatives of this compound?
- Methodological Answer : Use reaction path search algorithms (e.g., via density functional theory) to predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation, creating a feedback loop where experimental data refine computational models. This method accelerates the discovery of derivatives with tailored reactivity or bioactivity .
Q. What strategies are effective in resolving conflicting bioactivity data across different oxazolidin-2-one derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate variables (e.g., substituent effects, stereochemistry). For example, benzoxazole derivatives with thiazepane rings show distinct bioactivity profiles compared to difluoromethylated analogs. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with crystallographic or docking studies .
Q. How do substituents at the 4-position of the oxazolidinone ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., difluoromethyl) at the 4-position increase electrophilicity, enhancing reactivity toward amines or thiols. Steric effects from bulky substituents (e.g., cyclohexyl) may slow reaction rates. Kinetic studies under varying pH and solvent conditions can quantify these effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of oxazolidin-2-one derivatives?
- Methodological Answer : Re-evaluate experimental parameters (e.g., dose, exposure route, model organism). For example, acute oral toxicity (LD₅₀ >11,500 mg/kg in rats) may not extrapolate to chronic exposure in other species. Use standardized OECD guidelines for toxicity testing and cross-validate with in vitro assays (e.g., cytotoxicity screens) .
Experimental Design Considerations
Q. What criteria should guide the selection of chiral auxiliaries for asymmetric synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
